molecular formula C7H3F2N B137791 2,6-Difluorobenzonitrile CAS No. 1897-52-5

2,6-Difluorobenzonitrile

Cat. No. B137791
CAS RN: 1897-52-5
M. Wt: 139.1 g/mol
InChI Key: BNBRIFIJRKJGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluorobenzonitrile (DFBN) is a chemical compound characterized by the presence of two fluorine atoms attached to a benzene ring at the 2 and 6 positions, with a nitrile group attached to the ring as well. This compound is an important intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of DFBN has been achieved through different methods. One approach involves the halogen exchange reaction of 2,6-dichlorobenzonitrile with potassium fluoride (KF) using sulfolane as a solvent. This method has been optimized to achieve a high yield of 90% and a purity of 98% . Another method for synthesizing related compounds involves the condensation of 2-fluorobenzonitriles with phenoxides to afford 2-aryloxybenzonitriles, which can then cyclize to form various xanthone derivatives .

Molecular Structure Analysis

The molecular structure of DFBN has been studied using microwave spectroscopy, revealing rotational and centrifugal distortion constants. These findings suggest that the benzene ring in DFBN may be distorted when considering the generally accepted bond lengths of the peripheral bonds .

Chemical Reactions Analysis

DFBN undergoes various chemical reactions, including nucleophilic substitution reactions with different nucleophiles to yield novel fluorine-containing nitrogen and sulfur compounds . It can also be hydrolyzed to form 2,6-difluorobenzamide, which is a precursor for synthesizing fluor-benzylacylurea class pesticide intermediates . The kinetics of this hydrolysis reaction have been studied, providing valuable data for the development of green preparation technologies .

Physical and Chemical Properties Analysis

The physical and chemical properties of DFBN and its derivatives have been characterized through different analytical techniques. For instance, 2,6-difluorobenzamide, a derivative of DFBN, has a melting point of 145.4-145.6 °C and its structure has been confirmed by IR and ^1H NMR spectrometry . The environmental impact of the synthesis processes has also been considered, with efforts made to reduce pollution and improve yields .

Scientific Research Applications

Microwave Spectroscopy

Sharma and Doraiswamy (1996) analyzed 2,6-difluorobenzonitrile using microwave spectrometry, exploring its rotational and centrifugal distortion constants. This research contributes to the understanding of the molecular structure and properties of 2,6-difluorobenzonitrile (Sharma & Doraiswamy, 1996).

Chemical Synthesis

Guedira and Beugelmans (1992) found 2,6-difluorobenzonitrile useful for studying nucleophilic attacks by enolate anions of weakly acidic ketones, enhancing understanding of reaction mechanisms and substrate influences (Guedira & Beugelmans, 1992). Luo Sheng-tie (2005) discussed the synthesis of 2,6-difluorobenzamide from 2,6-difluorobenzonitrile, highlighting its high yield and purity, which is significant for industrial applications (Luo Sheng-tie, 2005).

Hydrolysis Kinetics

Ren Haoming (2011) studied the non-catalytic hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water, offering a green alternative for producing 2,6-difluorobenzamide, an important organic intermediate (Ren Haoming, 2011).

Biocatalysis

Yang et al. (2018) reported the efficient production of 2,6-difluorobenzamide using recombinant Escherichia coli expressing a nitrile hydratase, marking a significant advancement in biocatalysis for industrial applications (Yang et al., 2018).

Nucleophilic Substitution Reactions

Lin, Li, and Chi (1991) explored the nucleophilic substitution reaction of 2,6-difluorobenzonitrile, leading to the creation of novel fluorine-containing compounds, which are crucial in various chemical industries (Lin, Li, & Chi, 1991).

Polymer Science

Kricheldorf et al. (2005) conducted a study on polycondensation reactions involving 2,6-difluorobenzonitrile, contributing to the development of new polyether materials with potential applications in various industries (Kricheldorf et al., 2005).

Spectroscopy

Ramu, Rao, and Santhamma (1993) applied photoacoustic spectroscopy to study electronic transitions in difluorobenzonitriles, including 2,6-difluorobenzonitrile, enhancing our understanding of their electronic structure (Ramu, Rao, & Santhamma, 1993).

Safety And Hazards

When handling 2,6-Difluorobenzonitrile, personal protective equipment and face protection should be worn . It should not come into contact with eyes, skin, or clothing . Dust formation should be avoided, and if swallowed, immediate medical assistance should be sought . It should only be used under a chemical fume hood .

Future Directions

There is ongoing research into the properties and potential applications of 2,6-Difluorobenzonitrile . It is a new type of pesticide intermediate and has applications in engineering plastics, dyes, and other areas .

properties

IUPAC Name

2,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBRIFIJRKJGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044609
Record name 2,6-Difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Low melting solid; Melting point = 30-32 deg C; [MSDSonline] Colorless crystals; [Ullmann]
Record name Benzonitrile, 2,6-difluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Difluorobenzonitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8125
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,6-Difluorobenzonitrile

CAS RN

1897-52-5
Record name 2,6-Difluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1897-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluorobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2,6-difluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.991
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIFLUOROBENZONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J58Z42A2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In the same manner as in the process of the reduction step of Example 1, the reaction was carried out at 40° C. for 2.5 hours by using 10 g of 3-chloro-2,6-difluorobenzonitrile, 60 g of water, 0.25 g of palladium-carbon catalyst and 3 g of sodium hydroxide, and refinement was carried out to obtain 5.63 g of 2,6-difluorobenzonitrile.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.25 g
Type
catalyst
Reaction Step Three
Name
Quantity
60 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 45 ml of water 15 g of 3,5-dichloro-2,6-difluorobenzonitrile was added and 0.05 g of palladium-carbon catalyst and 17.5 g of triethylamine were added to it. The reaction was carried out in an autoclave at 120° C. for 7 hours while introducing hydrogen gas into it so that the pressure of hydrogen gas in the reaction system was kept at 30 kg/cm2. In the same manner as in the process of the reduction step of Example 1, the reaction mixture was refined to obtain 9.6 g of 2,6-difluorobenzonitrile (yield: 95.8%) and 15.6 g of triethylamine was recovered (recovery rate: 89.1%).
Quantity
15.6 g
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
3,5-dichloro-2,6-difluorobenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
palladium-carbon
Quantity
0.05 g
Type
catalyst
Reaction Step Four
Quantity
17.5 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Difluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
2,6-Difluorobenzonitrile
Reactant of Route 3
Reactant of Route 3
2,6-Difluorobenzonitrile
Reactant of Route 4
2,6-Difluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
2,6-Difluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
2,6-Difluorobenzonitrile

Citations

For This Compound
521
Citations
D Britton - Acta Crystallographica Section C: Crystal Structure …, 2008 - scripts.iucr.org
The title compound, C7H2F3N, contains three crystallographically independent molecules in the crystal structure; two of these molecules have symmetry m and the third has symmetry …
Number of citations: 2 scripts.iucr.org
VK Rastogi, CB Arora, SK Singhal, DN Singh… - … Acta Part A: Molecular …, 1997 - Elsevier
Raman spectrum of 2,6-difluorobenzonitrile in the powder form has been recorded in the region 50–4000 cm −1 on a Jasco K-500 spectrophotometer using the 488.0 nm radiation from …
Number of citations: 37 www.sciencedirect.com
SD Sharma, S Doraiswamy - Journal of Molecular Spectroscopy, 1996 - Elsevier
The molecule 2,6-difluorobenzonitrile has been analyzed in the frequency ranges from 8 to 12 GHz and from 31 to 40 GHz at dry ice temperature using a conventional 100 kHz and a …
Number of citations: 19 www.sciencedirect.com
K Kimura, Y Tabuchi, A Nishichi, Y Yamashita… - Polymer …, 2001 - nature.com
2, 3, 4, 5, 6-Pentafluorobenzonitrile (PFBN) is a valuable intermediate and it is available as a commercial product. In this paper, synthesis and characterization of novel fluorinated poly (…
Number of citations: 9 www.nature.com
D Britton - Acta Crystallographica Section E: Structure Reports …, 2004 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 60| Part 12| December 2004| Pages o2189-o2190 https://doi.org/10.1107/S1600536804027400 …
Number of citations: 4 scripts.iucr.org
S Lachaize, DC Gallegos, JJ Antonio, AC Atesin… - …, 2023 - ACS Publications
The effect of fluoro substitution on the C–C bond activation of aromatic nitriles has been studied by reacting a variety of fluorinated benzonitriles with the nickel(0) fragment [Ni(dippe)] …
Number of citations: 1 pubs.acs.org
DH Wang, JK Riley, SP Fillery… - Journal of Polymer …, 2013 - Wiley Online Library
A new unsymmetrical diamine, 2‐(3‐aminophenoxy)‐6‐(4‐aminophenoxy)benzonitrile (3,4‐APBN), is synthesized via two consecutive S N Ar reactions and the temperature‐dependent …
Number of citations: 35 onlinelibrary.wiley.com
EP Jutemar, P Jannasch - Journal of Polymer Science Part A …, 2011 - Wiley Online Library
Three series of fully aromatic ionomers with naphthalene moieties and pendant sulfobenzoyl side chains were prepared via K 2 CO 3 mediated nucleophilic aromatic substitution …
Number of citations: 10 onlinelibrary.wiley.com
NV Efremova, LV Podryvanova, NV Vasil'eva… - Russian journal of …, 2003 - Springer
Electrochemical reduction of fluorinated benzonitriles in aprotic media is accompanied by concurrent processes of dimerization and fragmentation of the corresponding anion-radicals. …
Number of citations: 3 link.springer.com
Z Yang, X Pei, G Xu, J Wu, L Yang - Applied biochemistry and …, 2019 - Springer
2,6-Difluorobenzamide is an important intermediate with many applications in pesticide industries. Through screening a library of recombinant nitrile hydratases, the nitrile hydratase …
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.